1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
1-(2,5-Dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a quaternary ammonium salt featuring a fused imidazoazepine core. Key structural attributes include:
- Substituents: A 2,5-dimethylphenyl group at position 1 and a thiophen-2-yl group at position 2. The hydroxyl group at position 3 enhances polarity and hydrogen-bonding capacity.
- Bromide counterion: Improves solubility in polar solvents.
Synthetic routes for such compounds often involve cyclization of aminopyridines or azepines with halogenated intermediates under reflux conditions, as seen in analogous imidazo-heterocycles .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-thiophen-2-yl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N2OS.BrH/c1-15-9-10-16(2)17(13-15)21-14-20(23,18-7-6-12-24-18)22-11-5-3-4-8-19(21)22;/h6-7,9-10,12-13,23H,3-5,8,11,14H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOSFBZOTUAKGZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCCC3)(C4=CC=CS4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophene Compounds
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc.
Biological Activity
The compound 1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a novel synthetic derivative with potential biological applications. Its unique structure combines features of imidazoazepine and thiophene moieties, suggesting a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dimethylphenyl group and a thiophenyl group, contributing to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that derivatives containing thiophene rings often display potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 10 | S. aureus |
Antiviral Activity
This compound may also exhibit antiviral properties. Similar compounds have been evaluated for their effectiveness against viruses like Hepatitis C and Respiratory Syncytial Virus (RSV):
- EC50 values for related compounds ranged from 5 to 28 μM against RSV . This suggests that the target compound could potentially inhibit viral replication.
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer potential due to its structural attributes:
- In vitro assays have indicated that compounds with imidazoazepine structures can induce apoptosis in cancer cell lines . Further research is needed to confirm these effects for the specific compound .
Case Studies
- Synthesis and Characterization : A study synthesized several derivatives of imidazoazepines and evaluated their biological activities using various spectroscopic methods including NMR and IR spectroscopy. The results indicated that modifications in the thiophene ring significantly enhanced antimicrobial activity .
- Molecular Docking Studies : Computational studies using molecular docking have suggested that the compound can bind effectively to target proteins involved in microbial resistance mechanisms. These studies provide insights into the mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues in the Imidazoazepine/Imidazopyridine Family
The following compounds share structural motifs with the target molecule, differing in substituents, ring size, or heteroatom placement:
Key Structural and Functional Differences
- Core Heterocycle: The target compound’s seven-membered azepine ring (vs.
- Substituent Effects :
- Thiophen-2-yl : The sulfur atom in the thiophene group (target compound) enables stronger π-π interactions compared to fluorophenyl or methoxyphenyl groups .
- Dimethylphenyl vs. Methoxyphenyl : The hydrophobic 2,5-dimethylphenyl group (target) contrasts with the polar 4-methoxyphenyl group in , influencing logP values and membrane permeability.
- Biological Activity : Thiadiazole-containing imidazopyridines (e.g., ) exhibit cytoprotective effects, suggesting that the thiophene group in the target compound might similarly modulate bioactivity, though this requires experimental validation.
Spectroscopic Characterization
- 1H-NMR : The target compound’s thiophene protons are expected near δ 6.8–7.5 ppm, distinct from fluorophenyl (δ 7.0–7.3) or methoxyphenyl (δ 6.8–7.1) signals in .
- IR Spectroscopy : Hydroxyl (ν ~3433 cm⁻¹) and aromatic C-H (ν ~3100 cm⁻¹) stretches are consistent across analogues .
Bioactivity and Computational Insights
- Cytoprotective Potential: Thiadiazole-substituted imidazopyridines (e.g., ) show cytoprotection in ulcer models, suggesting the target’s thiophene group may confer similar properties.
- Molecular Similarity : Tanimoto and Dice indexes (based on MACCS or Morgan fingerprints ) could quantify structural overlap with active compounds, guiding SAR studies.
- Target Prediction : Bioactivity profiling (as in ) may link the target compound to pathways involving proton pumps or cyclooxygenases, given structural similarities to antiulcer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
